molecular formula C18H16O2 B8349502 1-(4-Methoxy-phenyl)-5-phenyl-penta-2,4-diene-1-one

1-(4-Methoxy-phenyl)-5-phenyl-penta-2,4-diene-1-one

Cat. No. B8349502
M. Wt: 264.3 g/mol
InChI Key: PGQAVLKEDKBFTN-UHFFFAOYSA-N
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Patent
US07094457B2

Procedure details

2 ml of trans-cinnamaldehyde and 2.5 g of 4-methoxy acetophenone were dissolved in 50 ml of ethanol at room temperature. 10 ml of sodium hydroxide solution was then added and stirred for 12 h to form yellow solid precipitation. Filtering the precipitation to obtain the compound 1, with yield of 72% and purity of 96.3%. FIG. 1 and FIG. 2 respectively show the NMR and UV spectrum of compound 1; wherein the maximum adsorptive wavelength of compound 1 is 345 nm, and the adsorptive coefficient ε is 4.5×104, both listed on Table 1.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1](=O)/[CH:2]=[CH:3]/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)=[O:13].[OH-].[Na+]>C(O)C>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([C:12](=[O:13])[CH:11]=[CH:1][CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form yellow
CUSTOM
Type
CUSTOM
Details
solid precipitation
FILTRATION
Type
FILTRATION
Details
Filtering
CUSTOM
Type
CUSTOM
Details
the precipitation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C=CC=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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